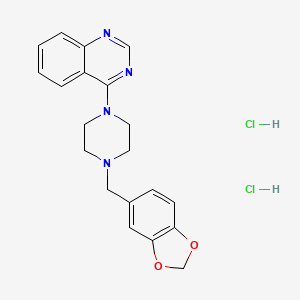![molecular formula C13H18O2 B14705778 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- CAS No. 18484-04-3](/img/structure/B14705778.png)
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-: is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom in the ring. The presence of the 4-methylphenyl group attached to the methoxy substituent makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- can be achieved through several methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.
Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans , which provides β-hydroxydihydropyrans under mild conditions and in very good yields . This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions , can be applied to scale up the production of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- involves its interaction with molecular targets through electrostatic and hydrophobic interactions . The compound can form stable complexes with enzymes and other proteins, influencing their activity and function. The oxa-6π-electrocyclization pathway is a key mechanism in its synthesis, allowing for the formation of the tetrahydropyran ring system .
類似化合物との比較
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: This compound has a similar structure but lacks the 4-methylphenyl group.
2H-Pyran-2-methanol, tetrahydro-: Similar in structure but contains a hydroxyl group instead of the methoxy group.
Tetrahydro-2H-pyran-2-ol: Contains a hydroxyl group and is used in various chemical applications.
Uniqueness
The presence of the 4-methylphenyl group in 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- makes it unique compared to other tetrahydropyrans. This substituent enhances its chemical stability and potential for forming stable complexes with biological molecules, making it valuable in scientific research and industrial applications.
特性
CAS番号 |
18484-04-3 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methoxy]oxane |
InChI |
InChI=1S/C13H18O2/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h5-8,13H,2-4,9-10H2,1H3 |
InChIキー |
PUPMLHJZJDNVGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


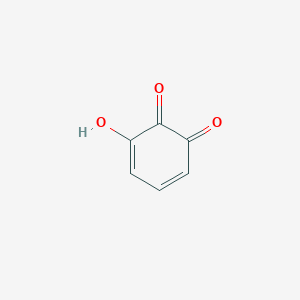
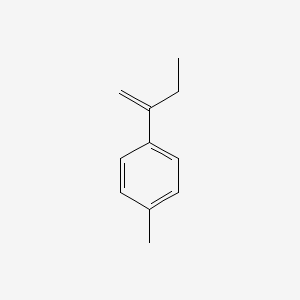

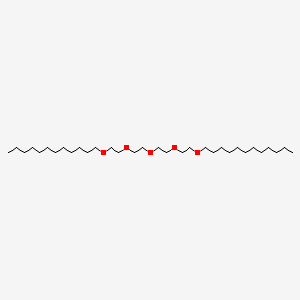
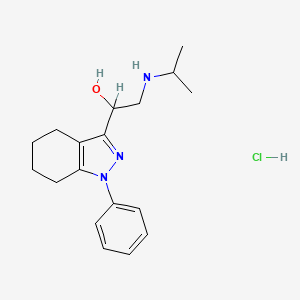
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

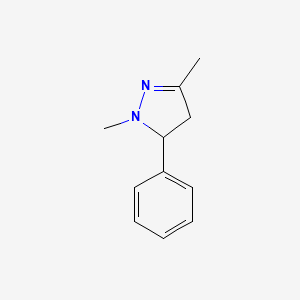
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
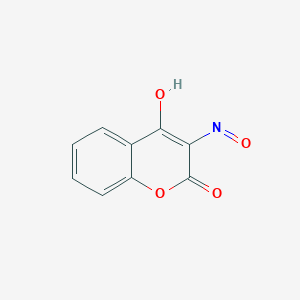
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
